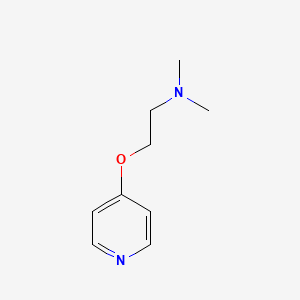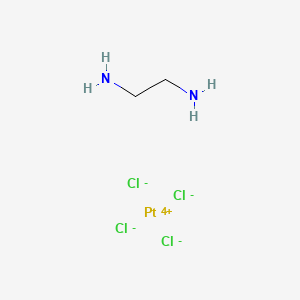![molecular formula C18H13N B13744398 9-methylbenzo[c]acridine CAS No. 33942-93-7](/img/structure/B13744398.png)
9-methylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylbenzo[c]acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their broad range of biological activities and industrial applications The structure of this compound consists of a fused ring system with a methyl group attached to the ninth position of the benzo[c]acridine core
Preparation Methods
The synthesis of 9-methylbenzo[c]acridine can be achieved through several routes. One common method involves the oxidation of 7-methylbenzo[c]acridine using selenium dioxide (SeO₂). The reaction typically proceeds under reflux conditions in an appropriate solvent, such as toluene . Another approach involves the condensation of aldehydes with hydroxylamine to form oximes, followed by chlorination with chlorine gas (Cl₂) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
9-Methylbenzo[c]acridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of dihydro derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 9-methylbenzo[c]acridine is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound can also inhibit enzymes like topoisomerase, which are essential for DNA unwinding and replication . These interactions lead to cytotoxic effects, making this compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
9-Methylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific structural modifications, such as the methyl group at the ninth position, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
33942-93-7 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
9-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-6-9-17-15(10-12)11-14-8-7-13-4-2-3-5-16(13)18(14)19-17/h2-11H,1H3 |
InChI Key |
AQGXIFMUJLIPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


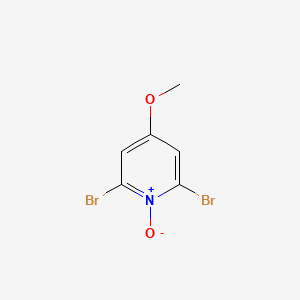
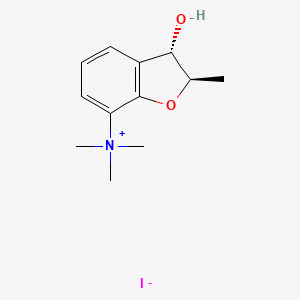
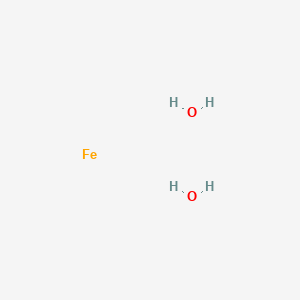
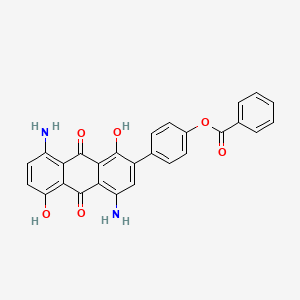

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
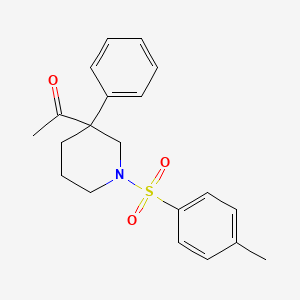
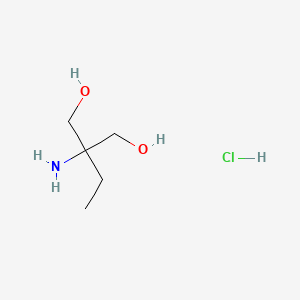
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)
